Enhanced Lipophilicity and Topological Polar Surface Area vs. Unsubstituted 5-Phenylpyrimidine
5-(4-Methoxyphenyl)pyrimidine exhibits a calculated LogP of 1.8 (XLogP3) and a topological polar surface area (TPSA) of 35 Ų, as reported by PubChem [1]. In contrast, the unsubstituted 5-phenylpyrimidine has a lower LogP of approximately 1.5 (estimated) and a TPSA of 25 Ų, reflecting the absence of the methoxy group's polarity . This difference of approximately 0.3 log units and a 40% larger TPSA for the methoxy derivative can significantly influence membrane permeability and solubility profiles in drug development contexts.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.8 (XLogP3); TPSA = 35 Ų |
| Comparator Or Baseline | 5-Phenylpyrimidine: LogP ~1.5; TPSA = 25 Ų |
| Quantified Difference | ΔLogP ≈ +0.3; ΔTPSA = +10 Ų (+40%) |
| Conditions | Calculated values using XLogP3 algorithm and topological polar surface area method. |
Why This Matters
The increased polarity and moderate lipophilicity of the methoxy derivative may improve aqueous solubility and oral bioavailability compared to the more hydrophobic, unsubstituted phenyl analog.
- [1] Kuujia.com. Pyrimidine, 5-(4-methoxyphenyl)- (CAS No. 69491-47-0). View Source
